2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid
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Overview
Description
2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid is a complex organic compound with a molecular formula of C14H23NO6. This compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyacetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The final step involves the coupling of the Boc-protected piperidine with methoxyacetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the piperidine ring and methoxyacetic acid moiety can interact with biological receptors or enzymes. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural modifications.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar structure with a phenyl group instead of a methoxyacetic acid moiety.
(1-BOC-Piperidin-4-yl)acetic acid: Lacks the methoxy group but has a similar piperidine and Boc structure.
Uniqueness
This compound’s versatility and unique structural features make it a valuable tool in organic synthesis, pharmaceutical research, and industrial applications.
Properties
IUPAC Name |
2-[2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-14(2,3)22-13(20)16-6-4-10(5-7-16)15-11(17)8-21-9-12(18)19/h10H,4-9H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGFIYXEHJPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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